molecular formula C21H26N2O5S B1207448 1-(2,5-dimethoxyphenyl)sulfonyl-N-(phenylmethyl)-4-piperidinecarboxamide

1-(2,5-dimethoxyphenyl)sulfonyl-N-(phenylmethyl)-4-piperidinecarboxamide

Cat. No. B1207448
M. Wt: 418.5 g/mol
InChI Key: CNBICDBLEIWBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethoxyphenyl)sulfonyl-N-(phenylmethyl)-4-piperidinecarboxamide is a sulfonamide.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine for biological activity assessment against various enzymes. These derivatives exhibited significant activity against the butyrylcholinesterase enzyme (Khalid et al., 2013).

Pharmaceutical Development

  • Development of new 5-HT2A selective ligands, including derivatives of the subject compound, showing high selectivity for the 5-HT2A receptor in vitro (Wang et al., 2001).
  • Synthesis of N-(3-phenylsulfonyl-3-piperidinoyl)-phenylalanine derivatives as potent VLA-4 antagonists, demonstrating the potential for diverse therapeutic applications (Gutteridge et al., 2003).

Antioxidant and Anticholinesterase Activity

  • Synthesis and evaluation of sulfonyl hydrazone compounds with piperidine derivatives for antioxidant capacity and anticholinesterase activity, highlighting their potential therapeutic applications (Karaman et al., 2016).

Enzyme Inhibition and Biological Evaluation

  • Development of TNF-alpha converting enzyme inhibitors, with the introduction of sulfonyl group in certain compounds, leading to potent inhibitors (Xue et al., 2004).

Polyamide Synthesis

  • Preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids, demonstrating the application in material science (Hsiao & Huang, 1997).

Alzheimer’s Disease Treatment Potential

  • Synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease treatment, highlighting the compound's therapeutic potential (Rehman et al., 2018).

properties

Product Name

1-(2,5-dimethoxyphenyl)sulfonyl-N-(phenylmethyl)-4-piperidinecarboxamide

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

N-benzyl-1-(2,5-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C21H26N2O5S/c1-27-18-8-9-19(28-2)20(14-18)29(25,26)23-12-10-17(11-13-23)21(24)22-15-16-6-4-3-5-7-16/h3-9,14,17H,10-13,15H2,1-2H3,(H,22,24)

InChI Key

CNBICDBLEIWBIO-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=C3

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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